molecular formula C7H8N2O2 B11920739 Aziridin-1-yl(5-methylisoxazol-3-yl)methanone CAS No. 21561-41-1

Aziridin-1-yl(5-methylisoxazol-3-yl)methanone

Cat. No.: B11920739
CAS No.: 21561-41-1
M. Wt: 152.15 g/mol
InChI Key: POHBKYQPFADMSG-UHFFFAOYSA-N
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Description

Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C₇H₈N₂O₂ It is a member of the aziridine family, which are three-membered nitrogen-containing cyclic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the reaction of aziridine with 5-methylisoxazole derivatives. One common method includes the reaction of aziridine with benzonitrile N-oxides under controlled conditions . The reaction is usually carried out in an ether solvent at low temperatures (around 0°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(5-methylisoxazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, oximes, and substituted aziridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Applications

Aziridine derivatives, including aziridin-1-yl(5-methylisoxazol-3-yl)methanone, are valuable in organic synthesis due to their unique structural properties. The aziridine ring can be transformed into various functional groups through ring-opening reactions, making it a versatile building block in drug development.

1.1. Ring Opening Reactions

Aziridines can undergo ring-opening reactions to form more complex molecules. For instance, aziridinium ions can be generated from aziridines by treatment with electrophiles such as trimethylsilyl iodide, facilitating the introduction of nucleophiles and leading to the synthesis of biologically relevant compounds . This method has been successfully applied to create various alkaloids and drug candidates.

1.2. Synthesis of Anticancer Agents

Research has shown that aziridine-containing compounds exhibit promising anticancer activity. For example, derivatives of aziridine have been tested for selective cytotoxicity against cancer cell lines, demonstrating significant effectiveness compared to normal cells . The mechanism of action often involves alkylation of DNA and generation of reactive oxygen species, which contribute to their cytotoxic effects.

Biological Activities

The biological activities of this compound are primarily linked to its potential as an anticancer agent and its role in antimicrobial applications.

2.1. Anticancer Activity

Studies have highlighted the compound's ability to selectively target cancer cells while sparing normal cells. For instance, a specific aziridine derivative showed approximately six times greater cytotoxicity against lung cancer cells compared to normal lung cells . This selective activity underscores the compound's potential for developing targeted cancer therapies.

2.2. Antimicrobial Properties

Aziridine derivatives have also been investigated for their antimicrobial properties. The structural features of aziridines allow them to interact with bacterial cell membranes and inhibit growth effectively . The development of new aziridine-based compounds continues to be an area of active research, particularly in the context of rising antimicrobial resistance.

Case Studies and Research Findings

Several studies provide insight into the applications of this compound:

StudyFocusKey Findings
Synthetic ApplicationsDemonstrated the generation of aziridinium ions for nucleophilic substitutions leading to biologically active compounds.
Anticancer ActivityShowed significant selective cytotoxicity against various cancer cell lines, with mechanisms involving DNA alkylation.
Antimicrobial PropertiesExplored the efficacy of aziridine derivatives against multiple bacterial strains, highlighting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of aziridin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its cytotoxic effects, as it can disrupt cellular processes by modifying essential biomolecules . The compound’s molecular targets include enzymes and nucleic acids, which are crucial for cell survival and proliferation .

Biological Activity

Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant studies that highlight its therapeutic potential.

Structure and Properties

This compound features a three-membered aziridine ring fused with a 5-methylisoxazole moiety. The aziridine structure is known for its high reactivity, which can be leveraged in biological applications, particularly in the development of anticancer agents.

The biological activity of aziridine derivatives often involves several mechanisms:

  • DNA Alkylation : Aziridine compounds can form covalent bonds with DNA, leading to the formation of DNA adducts. This can result in DNA damage and subsequent cell death .
  • Reactive Oxygen Species (ROS) Generation : Some aziridine derivatives induce oxidative stress by generating ROS, which can disrupt cellular functions and promote apoptosis .
  • Cell Cycle Arrest : Certain aziridine compounds have been shown to induce cell cycle arrest at specific phases, particularly the S phase, which is critical for DNA replication .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

  • HeLa Cells : In vitro assays indicated that this compound significantly inhibited cell viability in HeLa cells, with an IC50 value comparable to established anticancer drugs like cisplatin .
  • Ishikawa Cells : Similar cytotoxic effects were observed in Ishikawa endometrial adenocarcinoma cells, reinforcing the compound's potential as an anticancer agent .

Comparative Analysis of Biological Activity

A comparative study involving various aziridine derivatives highlighted that those containing chiral phosphine oxides exhibited superior biological activity compared to their non-chiral counterparts. The most effective compounds demonstrated IC50 values as low as 4.6 µM against cancer cell lines, showcasing their potency .

CompoundCell LineIC50 (µM)Mechanism of Action
5HeLa6.4DNA alkylation, ROS generation
7Ishikawa10.5Cell cycle arrest
AziridinA549 (lung)15.0Selective cytotoxicity

Case Studies

  • Cytotoxicity against A549 Cells : A study evaluated the selective cytotoxicity of aziridine derivatives against A549 lung cancer cells compared to normal MRC-5 cells. The most promising derivative showed six times greater cytotoxicity against cancer cells than normal cells, indicating a potential therapeutic window for cancer treatment .
  • Mechanistic Insights : Further investigation revealed that aziridin derivatives induced bulky DNA adducts and were particularly effective in cells deficient in the nucleotide excision repair pathway, suggesting that these compounds could be used selectively in cancers with specific genetic vulnerabilities .

Properties

CAS No.

21561-41-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

aziridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(8-11-5)7(10)9-2-3-9/h4H,2-3H2,1H3

InChI Key

POHBKYQPFADMSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC2

Origin of Product

United States

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